Methyldiphenylphosphine oxide

Catalog No.
S703800
CAS No.
2129-89-7
M.F
C13H13OP
M. Wt
216.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyldiphenylphosphine oxide

CAS Number

2129-89-7

Product Name

Methyldiphenylphosphine oxide

IUPAC Name

[methyl(phenyl)phosphoryl]benzene

Molecular Formula

C13H13OP

Molecular Weight

216.21 g/mol

InChI

InChI=1S/C13H13OP/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

PEGCITODQASXKH-UHFFFAOYSA-N

SMILES

CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Methyldiphenylphosphine oxide is an organophosphorus compound with the chemical formula C₁₃H₁₃OP. It appears as a white crystalline powder and is known for its viscous liquid form when in other states. The compound is notable for its role as a ligand in coordination chemistry and as a catalyst in various organic reactions. Its structure features a phosphorus atom bonded to two phenyl groups and one methyl group, along with an oxygen atom, which contributes to its chemical reactivity and stability .

  • Halogenation: It acts as a catalyst for the chlorination and bromination of alcohols under Appel conditions, facilitating the conversion of alcohols into alkyl halides .
  • Hydrosilylation: This compound is involved in hydrosilylation reactions, where silicon-containing compounds are added to unsaturated organic compounds .
  • Reductive Elimination: In the presence of transition metals, methyldiphenylphosphine oxide can undergo reductive elimination, leading to the formation of coordination complexes .

The synthesis of methyldiphenylphosphine oxide can be accomplished through several methods:

  • Grignard Reaction: This involves the reaction of chlorodiphenylphosphine with methyl Grignard reagent:
    Cl C6H5 2P+CH3MgBrCH3 C6H5 2P+MgBrCl\text{Cl C}_6\text{H}_5\text{ }_2\text{P}+\text{CH}_3\text{MgBr}\rightarrow \text{CH}_3\text{ C}_6\text{H}_5\text{ }_2\text{P}+\text{MgBrCl}
    This method yields methyldiphenylphosphine, which can then be oxidized to form the oxide .
  • Oxidation: Methyldiphenylphosphine can be oxidized using hydrogen peroxide to obtain methyldiphenylphosphine oxide .
  • Quaternization: Another synthetic route involves quaternization of methyldiphenylphosphine with aryl bromides, which can lead to various derivatives .

Methyldiphenylphosphine oxide has several applications:

  • Catalyst: It serves as an efficient catalyst in organic synthesis, particularly for halogenation and hydrosilylation reactions .
  • Coordination Chemistry: The compound is utilized in forming coordination complexes with transition metals, enhancing their catalytic properties .
  • Proteomics Research: It is employed in proteomics for studying protein interactions and modifications .

Studies on interaction mechanisms involving methyldiphenylphosphine oxide primarily focus on its role as a ligand in coordination complexes. Its ability to stabilize metal centers allows for enhanced reactivity in catalysis. The interactions with metals such as cobalt and molybdenum have been particularly noted, emphasizing its significance in organometallic chemistry .

Similar Compounds: Comparison

Methyldiphenylphosphine oxide belongs to a class of organophosphorus compounds that exhibit similar structural characteristics but differ in their reactivity and applications. Here are some similar compounds:

Compound NameChemical FormulaKey Features
DiphenylphosphineC₁₂H₁₅PLacks methyl group; used as a ligand
TrimethylphosphineC₃H₉PThree methyl groups; highly reactive
TriphenylphosphineC₁₈H₁₅PContains three phenyl groups; stable but less reactive
DimethylphenylphosphineC₁₃H₁₅PTwo methyl groups; used in synthetic pathways

Uniqueness of Methyldiphenylphosphine Oxide

Methyldiphenylphosphine oxide is unique due to its combination of steric hindrance from the phenyl groups and the electron-donating effect of the methyl group. This balance allows it to function effectively as a catalyst while maintaining stability under various reaction conditions. Its specific applications in both organic synthesis and biological studies further distinguish it from other similar compounds.

XLogP3

1.3

Melting Point

113.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (86.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2129-89-7

Wikipedia

Methyldiphenylphosphine oxide

Dates

Modify: 2023-08-15

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